molecular formula C17H10F4O4 B3544045 3-(2-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

3-(2-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No. B3544045
M. Wt: 354.25 g/mol
InChI Key: LYHSKININNTATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound that belongs to the class of chromones. It has gained significant interest in scientific research due to its potential therapeutic applications.

Scientific Research Applications

3-(2-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of 3-(2-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and viral infections.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication. Additionally, it has been found to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments is its high potency and selectivity. It can be used at low concentrations, which reduces the risk of toxicity and side effects. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it challenging to optimize its use in specific applications.

Future Directions

There are several future directions for the research of 3-(2-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the optimization of its use in specific therapeutic applications, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets.

properties

IUPAC Name

3-(2-fluorophenoxy)-7-methoxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F4O4/c1-23-9-6-7-10-13(8-9)25-16(17(19,20)21)15(14(10)22)24-12-5-3-2-4-11(12)18/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHSKININNTATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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